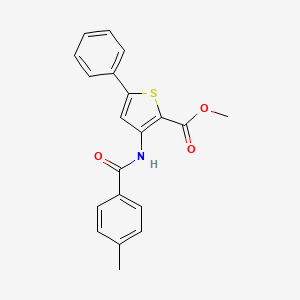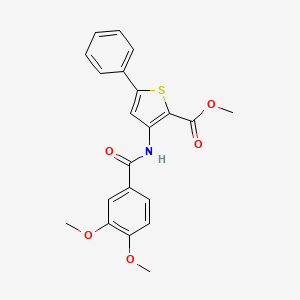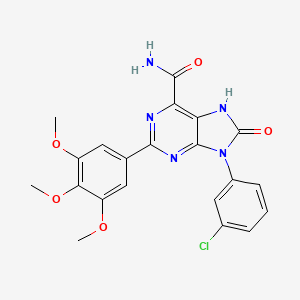![molecular formula C12H17N3O B6523341 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 942486-74-0](/img/structure/B6523341.png)
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one, also known as 4-Piperazin-1-ylmethylpyridin-4-one, is an organic compound with a unique structure and an interesting range of properties. It is a colorless solid that is soluble in water and organic solvents. This compound has been studied extensively in the past few decades due to its potential applications in various fields such as pharmaceuticals, agriculture, and biotechnology.
Applications De Recherche Scientifique
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one has been used in a variety of scientific research applications. It has been explored as a potential therapeutic agent for the treatment of cancer, and it has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one has been used as a model compound to study the structure-activity relationships of related compounds.
Mécanisme D'action
The exact mechanism of action of 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one is still under investigation. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. Inhibition of COX-2 by 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one may, therefore, lead to the suppression of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one are still under investigation. However, it is believed that the compound has anti-inflammatory and analgesic effects. In addition, it has been suggested that the compound may have antioxidant and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize. In addition, it is stable and soluble in a variety of solvents, making it suitable for use in a wide range of experiments. However, the compound is not approved for use in humans and may have toxic effects if ingested.
Orientations Futures
The potential applications of 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one are still being explored. Future research may focus on the development of more effective inhibitors of COX-2 and the use of the compound as an anti-tumor agent. In addition, further studies may be conducted to investigate the compound’s antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one can be synthesized through a variety of methods. The most commonly used method involves the reaction of piperazine with 4-methylpyridine in the presence of an acid catalyst. This reaction yields a mixture of 1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one1-ylmethylpyridin-4-one and its isomer, 4-Piperidin-1-ylmethylpyridin-4-one. The reaction can be further optimized by using different catalysts and solvents.
Propriétés
IUPAC Name |
1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-2-4-13-5-3-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNPRGBGUJJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)
![5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6523336.png)


